7-(Methylsulfanyl)-9H-xanthene-2-carboxylic acid
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Overview
Description
7-(Methylsulfanyl)-9H-xanthene-2-carboxylic acid is an organic compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methylsulfanyl group attached to the xanthene core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylsulfanyl)-9H-xanthene-2-carboxylic acid typically involves the reaction of xanthene derivatives with methylsulfanyl reagents under controlled conditions. One common method is the reaction of 9H-xanthene-2-carboxylic acid with methylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(Methylsulfanyl)-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted xanthenes depending on the nucleophile used.
Scientific Research Applications
7-(Methylsulfanyl)-9H-xanthene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core’s ability to emit light.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 7-(Methylsulfanyl)-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The xanthene core can interact with biological macromolecules, leading to various biochemical effects. The methylsulfanyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Xanthene-2-carboxylic acid: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
9H-xanthene-2-carboxylic acid: Similar core structure but without the methylsulfanyl group.
Methylsulfanyl derivatives of other xanthenes: Share the methylsulfanyl group but differ in the position and nature of other substituents.
Uniqueness
7-(Methylsulfanyl)-9H-xanthene-2-carboxylic acid is unique due to the presence of both the xanthene core and the methylsulfanyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62003-53-6 |
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Molecular Formula |
C15H12O3S |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
7-methylsulfanyl-9H-xanthene-2-carboxylic acid |
InChI |
InChI=1S/C15H12O3S/c1-19-12-3-5-14-11(8-12)7-10-6-9(15(16)17)2-4-13(10)18-14/h2-6,8H,7H2,1H3,(H,16,17) |
InChI Key |
APTSZHAURTWFNI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)OC3=C(C2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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